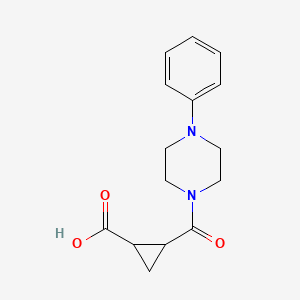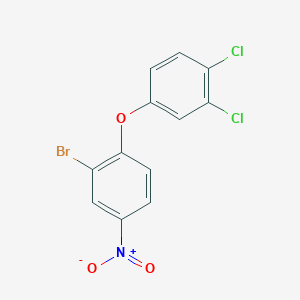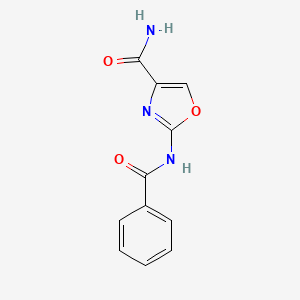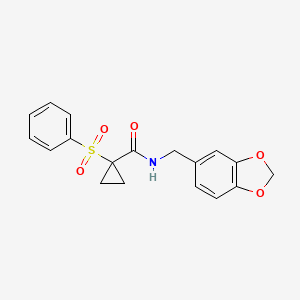
2-((4-Phenylpiperazinyl)carbonyl)cyclopropanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-Phenylpiperazinyl)carbonyl)cyclopropanecarboxylic acid is a chemical compound that is used for pharmaceutical testing . It is available for purchase as a high-quality reference standard .
Molecular Structure Analysis
The molecular formula of 2-((4-Phenylpiperazinyl)carbonyl)cyclopropanecarboxylic acid is C15H18N2O3 . The average mass is 274.315 Da and the monoisotopic mass is 274.131744 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-((4-Phenylpiperazinyl)carbonyl)cyclopropanecarboxylic acid include its molecular formula (C15H18N2O3), average mass (274.315 Da), and monoisotopic mass (274.131744 Da) . Additional properties such as melting point, boiling point, density, and toxicity can be found on chemical databases .Scientific Research Applications
Molecular Structure and Conformation Studies
Research on compounds similar to 2-((4-Phenylpiperazinyl)carbonyl)cyclopropanecarboxylic acid focuses on understanding their molecular structures and conformations. For instance, studies on related cyclopropanecarboxylic acids have used X-ray methods to determine their crystal structures, revealing details like the orientation of carboxyl groups and interactions between molecular components (Korp, Bernal, & Fuchs, 1983). Other research using microwave spectroscopy and electron diffraction has investigated the preferred conformations of cyclopropanecarboxylic acid molecules (Marstokk, Møllendal, & Samdal, 1991).
Biological Activity
Compounds derived from cyclopropanecarboxylic acid have been explored for their biological activity. For example, certain thiourea derivatives synthesized from cyclopropanecarboxylic acid have shown significant herbicidal and fungicidal activities (Tian et al., 2009). This indicates potential applications in agriculture and pest control.
Chemical Reactions and Synthesis
Research has also focused on the chemical reactions involving cyclopropanecarboxylic acid derivatives. Studies have detailed the synthesis of these compounds and their reactions with various reagents, revealing insights into their chemical behavior and potential for creating new molecules (Häner, Maetzke, & Seebach, 1986). This knowledge is crucial for developing new drugs and materials.
Pharmaceutical Applications
In the pharmaceutical industry, derivatives of cyclopropanecarboxylic acid have been explored for their potential as antidepressants. For instance, certain 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives have been synthesized and evaluated for antidepressant activity, with some showing promising results in animal tests (Bonnaud et al., 1987).
Antimicrobial and Antioxidant Properties
Some cyclopropanecarboxylic acid derivatives have been investigated for their antimicrobial and antioxidant properties. For example, certain synthesized compounds demonstrated excellent antibacterial and antifungal activities, as well as significant antioxidant potential (Raghavendra et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
Cyclopropanes, a motif in this compound, are often incorporated into drug candidates to improve potency, metabolic stability, or pharmacokinetic properties .
Mode of Action
It’s known that the cyclopropane motif can impose conformational restrictions on the molecule, fixing the positions of the pendant pharmacophores and leading to improved interactions with the target protein .
Pharmacokinetics
The introduction of a cyclopropane can enhance both the pharmacokinetic profile and metabolic stability of drug candidates .
Result of Action
The inclusion of the cyclopropane motif can impart a significant boost in potency .
properties
IUPAC Name |
2-(4-phenylpiperazine-1-carbonyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c18-14(12-10-13(12)15(19)20)17-8-6-16(7-9-17)11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBWPXKPIVLJFPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3CC3C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2429125.png)

![3-((2,5-Dimethylphenyl)sulfonyl)-5-(4-(2-fluorophenyl)piperazin-1-yl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2429131.png)


![4-[4-(4-fluorophenyl)piperazin-1-yl]-1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2429139.png)
![1-[4-[4-(2-Chlorophenyl)-1,4-diazepane-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2429141.png)


![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(2,4-difluorophenyl)ethanone](/img/structure/B2429144.png)
![6-methyl-4-oxo-N-pyridin-2-yl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2429145.png)
![N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2429146.png)